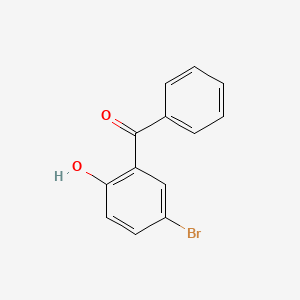

5-Bromo-2-hydroxybenzophenone

Beschreibung

Infrared Spectroscopy

IR spectra (KBr pellet) exhibit characteristic bands at:

Nuclear Magnetic Resonance

¹H NMR (DMSO-d₆, 500 MHz):

- δ 10.35 ppm: Phenolic -OH (singlet, 1H).

- δ 7.62–7.28 ppm: Aromatic protons (multiplet, 9H).

- δ 6.83 ppm: Brominated phenyl proton (doublet, J = 8.5 Hz, 1H).

¹³C NMR (125 MHz):

UV-Vis Spectroscopy

In acetonitrile, the compound shows absorption maxima at 285 nm (π→π) and 320 nm (n→π). Solvatochromic shifts in polar solvents correlate with increased dipole moment (4.12 D).

Comparative Analysis of Tautomeric Forms

The compound exists predominantly in the enol tautomer in the ground state, stabilized by intramolecular hydrogen bonding. Upon photoexcitation, excited-state intramolecular proton transfer (ESIPT) generates the keto tautomer , evidenced by dual emission bands:

Tautomeric equilibrium factors :

- Electron-donating substituents : Increase keto population by 18% in BPOH-TPA derivatives.

- Rigid environments (e.g., crystalline phase): Suppress ESIPT, favoring enol form.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

| Parameter | Value |

|---|---|

| HOMO energy | -6.12 eV |

| LUMO energy | -2.34 eV |

| Bandgap (ΔE) | 3.78 eV |

| Dipole moment (μ) | 4.12 D |

Frontier molecular orbital analysis shows LUMO localization on the benzophenone moiety, facilitating charge transfer transitions. Time-dependent DFT predicts UV-Vis absorption at 283 nm (S₀→S₁), aligning with experimental data. Non-covalent interaction (NCI) plots confirm intramolecular hydrogen bonding as the primary stabilization mechanism.

Key computational insights :

Eigenschaften

IUPAC Name |

(5-bromo-2-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIICRNXAGUXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281642 | |

| Record name | 5-Bromo-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55082-33-2 | |

| Record name | 55082-33-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Table 1: Fries Rearrangement Reaction Parameters

| Parameter | Details |

|---|---|

| Starting Material | p-Bromophenyl benzoate |

| Catalyst | Aluminum chloride (AlCl3) |

| Temperature | 433 K |

| Solvent | None (neat) or minimal solvent |

| Workup | 10% HCl wash, recrystallization |

| Product Purity | >99% (HPLC) |

| Yield | 80-90% |

Synthesis from p-Bromophenol and Acetyl Chloride via Friedel-Crafts Acylation

Another effective route involves the direct acetylation of p-bromophenol with acetyl chloride, followed by cyclization.

- Step 1 : p-Bromophenol is reacted with acetyl chloride at room temperature with slow addition to control exotherm.

- Step 2 : The mixture is then heated to 130 °C, and aluminum chloride is added portion-wise to catalyze the Friedel-Crafts acylation.

- Step 3 : The reaction is maintained at 130 °C for 2 hours to ensure complete conversion.

- Workup : The reaction mixture is cooled, quenched with ice-water, and extracted with ethyl acetate. The organic layer is dried and concentrated to yield 5-bromo-2-hydroxyacetophenone.

- Yield : Reported yields are approximately 87%, with the product confirmed by mass spectrometry (m/z 215.1 [M+H]+).

Table 2: Friedel-Crafts Acylation Reaction Parameters

| Parameter | Details |

|---|---|

| Starting Material | p-Bromophenol |

| Acylating Agent | Acetyl chloride |

| Catalyst | Aluminum chloride (AlCl3) |

| Temperature | Room temp (initial), then 130 °C |

| Reaction Time | 2 hours |

| Solvent | None (neat) |

| Workup | Ice-water quench, ethyl acetate extraction |

| Yield | ~87% |

Multi-Step Synthesis Using Tetrachloroethylene as Solvent (Industrial Approach)

A patented industrial method describes a three-step synthesis of 5-bromo-2-hydroxy-3-nitroacetophenone, which can be adapted for this compound by omitting nitration.

- Step 1 : p-Bromophenol is acetylated in the presence of a base using tetrachloroethylene as the solvent.

- Step 2 : The acetylated intermediate undergoes Fries rearrangement catalyzed by a Lewis acid in the same solvent.

- Step 3 : (Optional for nitration) Nitrating agents are added to introduce nitro groups.

- Advantages : Using tetrachloroethylene reduces solvent toxicity compared to chloroform or carbon tetrachloride, lowers solvent consumption by recycling, and simplifies purification.

- Industrial Relevance : This method is optimized for scale-up, reducing cost and environmental impact.

Table 3: Industrial Multi-Step Synthesis Parameters

| Step | Reaction Type | Solvent | Catalyst/Base | Notes |

|---|---|---|---|---|

| 1 | Acetylation | Tetrachloroethylene | Base | p-Bromophenol + acetylating agent |

| 2 | Fries rearrangement | Tetrachloroethylene | Lewis acid | Conversion to hydroxyacetophenone |

| 3 (optional) | Nitration | Tetrachloroethylene | Nitrating agent | For nitro derivative synthesis |

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Catalysts | Solvent(s) | Temperature/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Fries rearrangement | p-Bromophenyl benzoate | AlCl3 | None or minimal | 433 K | 80-90 | Classical method, high purity |

| Friedel-Crafts acylation | p-Bromophenol + acetyl chloride | AlCl3 | None (neat) | RT then 130 °C | ~87 | Straightforward, scalable |

| Industrial multi-step (patent) | p-Bromophenol + acetylating agent | Base, Lewis acid | Tetrachloroethylene | Multi-step, mild to moderate | Not specified | Environmentally friendlier solvent |

| Acid chloride route (related) | 5-Bromo-2-chlorobenzoic acid | Thionyl chloride, AlCl3 on silica gel | Dichloromethane | Reflux, vacuum | 91-93 | For halogenated benzophenones |

Research Findings and Notes

- The Fries rearrangement remains the most direct and widely used method for preparing this compound, offering good yields and purity suitable for further applications such as crystallography.

- Friedel-Crafts acylation of p-bromophenol with acetyl chloride catalyzed by aluminum chloride is a robust alternative, with well-documented reaction conditions and yields.

- Industrial methods emphasize solvent choice and process efficiency, with tetrachloroethylene favored for its lower toxicity and recyclability compared to traditional chlorinated solvents.

- Related halogenated benzophenones are synthesized via acid chloride intermediates and Friedel-Crafts acylation, demonstrating the versatility of these approaches for substituted benzophenones.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2-hydroxybenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Condensation Reactions: The hydroxyl group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) or ethanol are commonly used.

Condensation Reactions: Reagents like acetic acid or sulfuric acid as catalysts, and solvents like ethanol or methanol, are typically employed.

Major Products:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Bromo-2-hydroxybenzophenone serves as a versatile building block in organic synthesis. It is used to create complex organic molecules, including derivatives utilized in pharmaceuticals and agrochemicals.

Biological Studies

The compound is employed in biological research to study enzyme inhibition and protein-ligand interactions. Its ability to bind to active sites of enzymes makes it valuable for understanding metabolic pathways.

Pharmaceutical Development

Research indicates that this compound has potential pharmacological properties, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, with significant inhibition observed at concentrations as low as 50 µg/mL.

- Anti-inflammatory Properties : Exhibits modulation of inflammatory pathways, suggesting potential therapeutic applications in conditions characterized by excessive inflammation.

- Antioxidant Activity : Protects cells from oxidative stress, which is beneficial in preventing cellular damage associated with diseases like cancer.

Antimicrobial Activity Case Study

A study evaluated the antimicrobial effects of this compound derivatives against common pathogens. The results showed that the compound effectively inhibited bacterial growth at minimal concentrations, highlighting its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity Case Study

In vitro experiments demonstrated that this compound could significantly reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines. This suggests its utility in developing treatments for inflammatory diseases.

Wirkmechanismus

The mechanism of action of 5-bromo-2-hydroxybenzophenone involves its ability to participate in various chemical reactions due to the presence of reactive functional groups (bromine and hydroxyl). These groups allow the compound to interact with different molecular targets and pathways, leading to the formation of new chemical entities . The specific molecular targets and pathways depend on the nature of the reactions and the reagents used .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key differences between 5-bromo-2-hydroxybenzophenone and structurally related compounds:

Key Observations:

- Halogen Effects : Bromine’s larger atomic size and lower electronegativity compared to chlorine reduce reactivity in nucleophilic substitutions but enhance steric effects in coupling reactions .

- Functional Group Diversity : Replacing the ketone with a nitrile (in 5-bromo-2-hydroxybenzonitrile) introduces stronger hydrogen-bonding interactions (O–H⋯N vs. O–H⋯O), altering crystallinity and solubility .

- Amino vs. Hydroxyl Groups: The amino group in 2-amino-5-bromo-2'-chlorobenzophenone increases electrophilicity, enabling participation in Schiff base formation, unlike the hydroxyl group .

Photophysical and Electronic Properties

- ESIPT Activity: Derivatives like BPOH-TPA and BPOH-PhCz exhibit dual emission due to ESIPT, whereas the parent compound shows weaker emission. The triphenylamine group in BPOH-TPA red-shifts emission wavelengths by ~50 nm compared to this compound .

- Electron-Withdrawing Effects: The bromine atom in this compound enhances electron deficiency at the 5-position, facilitating Suzuki cross-coupling reactions with boronic esters .

Commercial and Industrial Relevance

- Availability: this compound is commercially available from suppliers like Thermo Scientific and TCI Chemicals, with 97% purity . Derivatives like BPOH-SF are typically custom-synthesized.

- Cost Factors : Brominated compounds are generally costlier than chlorinated analogs due to bromine’s higher market price.

Biologische Aktivität

5-Bromo-2-hydroxybenzophenone is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound (C13H9BrO2) features a biphenyl structure with a hydroxyl group and a bromine substituent. Its molecular weight is approximately 311.56 g/mol. The presence of the bromine atom at the 5-position and the hydroxyl group at the 2-position significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, leading to conformational changes that affect enzyme function. Additionally, it may modulate signal transduction pathways within cells, impacting cellular responses and potentially exhibiting pharmacological properties such as:

- Anti-inflammatory effects

- Antimicrobial activities

Biological Activities

Recent studies have highlighted several biological activities associated with this compound and its derivatives:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation, which is crucial in treating various chronic diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : Studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic disorders.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various benzophenone derivatives, including this compound, demonstrated significant inhibitory effects on Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating potential for clinical applications.

Case Study 2: Anti-inflammatory Mechanism

Research exploring the anti-inflammatory properties of this compound revealed that it effectively reduced levels of tumor necrosis factor-alpha (TNF-α) in vitro. This suggests a mechanism through which the compound could mitigate inflammatory responses in various disease models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for obtaining high-purity 5-Bromo-2-hydroxybenzophenone suitable for crystallographic studies?

- Methodological Answer : The compound is synthesized via Fries rearrangement of p-bromophenyl benzoate using AlCl₃ as a catalyst at 433 K. Post-reaction, the product is washed with 10% HCl to remove residual catalyst. High-purity single crystals are obtained by recrystallization from a 1:1 (v/v) mixture of absolute ethanol and acetic ether at room temperature .

Q. How can researchers accurately determine the molecular and crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Hydrogen atoms are placed in calculated positions using riding models: C–H = 0.93 Å and O–H = 0.82 Å, with isotropic displacement parameters set to 1.2×Ueq(C) and 1.5×Ueq(O). This approach ensures precise refinement of the crystal lattice .

Q. What solvent systems are effective for recrystallizing this compound to achieve phase-pure crystals?

- Methodological Answer : A 1:1 (v/v) mixture of absolute ethanol and acetic ether is optimal for growing single crystals. This solvent system balances solubility and polarity, enabling slow crystal growth at room temperature, which minimizes defects .

Advanced Research Questions

Q. How do the redox properties of this compound influence its applicability in catalytic processes?

- Methodological Answer : Cyclic voltammetry (CV) reveals reduction potentials critical for understanding electron-transfer behavior. UV/vis spectroscopy complements CV by correlating orbital energy levels (HOMO-LUMO gaps) with substituent effects. For catalytic applications, focus on the bromine atom’s electron-withdrawing effect, which stabilizes intermediates in redox cycles .

Q. What strategies validate spectroscopic and structural data for this compound against existing literature?

- Methodological Answer : Cross-reference experimental data (e.g., IR, NMR, X-ray) with the NIST Chemistry WebBook. For crystallographic data, validate bond lengths and angles against similar hydroxybenzophenone derivatives. Discrepancies in hydrogen bonding patterns should be analyzed using refinement software (e.g., SHELX) .

Q. How does bromine substitution at the 5-position alter electronic properties compared to chloro or fluoro analogs?

- Methodological Answer : Comparative CV studies of this compound and its 5-chloro analog show bromine’s larger atomic radius and lower electronegativity reduce redox potentials by ~0.2 V. DFT calculations can quantify substituent effects on HOMO-LUMO gaps and charge distribution .

Q. What challenges arise in refining hydrogen atom positions in the crystal structure of this compound?

- Methodological Answer : Hydrogen atoms in hydroxyl groups (O–H) require careful treatment due to potential disorder. Using riding models with fixed distances (O–H = 0.82 Å) and constrained thermal parameters (Uiso = 1.5×Ueq(O)) minimizes overfitting. Difference Fourier maps should be inspected for residual electron density near oxygen atoms .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Variations in melting points may arise from impurities or polymorphic forms. Reproduce synthesis and purification steps rigorously. For spectral data (e.g., NMR), ensure consistent solvent systems (e.g., DMSO-d₆ vs. CDCl₃) and calibration against internal standards (e.g., TMS). Cross-validate with high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.